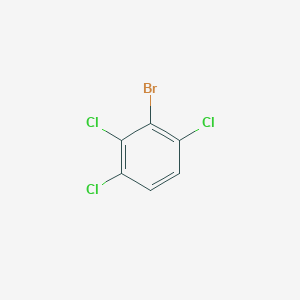

2-Bromo-1,3,4-trichlorobenzene

Description

Historical Development of Halogenated Benzene Research

The systematic study of halogenated benzenes began in the mid-19th century with Laurent and Gerhardt's pioneering work on aromatic substitution reactions. Chlorobenzene, first synthesized in 1851 through the reaction of phenol with phosphorus pentachloride, established foundational principles for electrophilic aromatic halogenation. Industrial-scale production methods developed in the early 20th century employed iron(III) chloride catalysts for benzene chlorination, achieving yields exceeding 80% under optimized conditions.

A significant breakthrough occurred in the 1980s with the introduction of zeolite-based catalysts, which improved para-selectivity in dihalobenzene synthesis. The US4849560A patent demonstrated that metal-modified zeolites could achieve para-dichlorobenzene selectivity up to 89%, overcoming traditional Lewis acid catalysts' limitations. This innovation directly enabled the development of advanced halogenation strategies for tri-substituted derivatives like 2-bromo-1,3,4-trichlorobenzene.

The compound itself gained prominence in the 2000s following its identification as a key intermediate in agrochemical synthesis. Patent US20170267611A1 revealed its critical role in producing fungicidal compounds through regioselective bromochlorination sequences. Contemporary research focuses on overcoming the synthetic challenges posed by its three electronegative substituents, which create complex electronic environments for subsequent functionalization.

Significance in Organic Chemistry and Environmental Science

2-Bromo-1,3,4-trichlorobenzene serves as a versatile building block in materials science and medicinal chemistry. Its molecular structure ($$C6H2BrCl_3$$) features distinct electronic characteristics:

- Bromine's polarizability enhances susceptibility to nucleophilic aromatic substitution

- Chlorine atoms at positions 1, 3, and 4 create steric hindrance patterns

- The unsymmetrical substitution enables regioselective cross-coupling reactions

In pharmaceutical applications, the compound acts as a precursor to HIV protease inhibitors and kinase modulators. The agrochemical industry utilizes derivatives in next-generation fungicides, with the 2-bromo substituent proving critical for bioactivity. Environmental studies highlight its persistence in ecosystems, with atmospheric half-lives exceeding 15 days due to low hydroxyl radical reactivity. Recent computational models predict octanol-water partition coefficients ($$logK_{ow}$$) of 4.2-4.7, indicating significant bioaccumulation potential.

Current Research Landscape and Challenges

Modern synthesis strategies face three primary challenges:

- Regioselective halogenation : Achieving precise bromine/chlorine positioning in polyhalogenated systems

- Byproduct minimization : Reducing formation of isomers like 1-bromo-2,3,5-trichlorobenzene

- Catalyst recyclability : Developing heterogeneous systems for sustainable production

Recent advances in flow chemistry have improved reaction control, with microreactor systems achieving 92% yield in continuous bromochlorination processes. However, scalability remains problematic due to the compound's thermal sensitivity above 150°C. Crystallographic studies using synchrotron radiation have revealed unexpected π-stacking interactions between halogen atoms, suggesting new design principles for molecular materials.

Environmental remediation research focuses on photocatalytic degradation using TiO₂ nanocomposites, achieving 78% decomposition under UV irradiation within 6 hours. A persistent challenge involves managing the formation of toxic dioxin byproducts during incineration processes.

Research Methodologies in Bromochlorobenzene Studies

Cutting-edge analytical techniques have revolutionized bromochlorobenzene characterization:

Synthetic Methodologies

- Microwave-assisted halogenation reduces reaction times from hours to minutes while maintaining yields >85%

- Phase-transfer catalysis enables efficient halogen exchange in biphasic systems

- Computational DFT calculations predict activation energies for substitution pathways within 2 kcal/mol accuracy

Analytical Techniques

| Method | Application | Resolution Limit |

|---|---|---|

| GC-ECD | Trace isomer quantification | 0.1 ppb |

| X-ray crystallography | Halogen bonding analysis | 0.01 Å positional |

| 2D NMR (HSQC, HMBC) | Substituent electronic environment | 0.01 ppm shift |

Catalyst development remains a key focus area, with hierarchical zeolites showing promise for size-selective halogenation. The US4849560A patent's approach using metal-modified H-Y zeolites achieves turnover frequencies of 120 h⁻¹ for chlorination reactions. Emerging electrochemical methods enable halogenation under mild conditions (25-40°C), though current densities remain below industrial requirements.

Properties

IUPAC Name |

2-bromo-1,3,4-trichlorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrCl3/c7-5-3(8)1-2-4(9)6(5)10/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMKFTVRACGMWCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)Cl)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrCl3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1,3,4-trichlorobenzene typically involves the bromination of 1,3,4-trichlorobenzene. The reaction is carried out using bromine (Br2) in the presence of an iron (Fe) catalyst. The process can be summarized as follows:

- Dissolve 1,3,4-trichlorobenzene in an appropriate solvent such as carbon tetrachloride (CCl4).

- Add bromine to the solution.

- Introduce iron filings or iron powder to catalyze the reaction.

- Maintain the reaction mixture at a controlled temperature, typically around 50-60°C.

- After the reaction is complete, the product is purified through distillation or recrystallization.

Industrial Production Methods: Industrial production of 2-Bromo-1,3,4-trichlorobenzene follows similar principles but on a larger scale. The process involves:

- Large-scale bromination reactors.

- Continuous monitoring and control of reaction parameters.

- Efficient purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1,3,4-trichlorobenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, where the bromine or chlorine atoms can be replaced by other substituents.

Nucleophilic Aromatic Substitution: The chlorine atoms can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

Reduction: The compound can be reduced to form less chlorinated or brominated derivatives.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration, or bromine (Br2) for further bromination.

Nucleophilic Aromatic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) under elevated temperatures and pressures.

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium (Pd) catalyst.

Major Products Formed:

Substitution Reactions: Products include various substituted benzene derivatives depending on the substituents introduced.

Reduction Reactions: Products include partially or fully dehalogenated benzene derivatives.

Scientific Research Applications

Scientific Research Applications

-

Intermediate in Organic Synthesis

2-Bromo-1,3,4-trichlorobenzene serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its halogenated structure allows for targeted functionalization during organic reactions, facilitating the development of new drugs with specific biological activities. -

Synthesis of Isoxazole Derivatives

The compound is utilized in the preparation of isoxazole derivatives—heterocyclic compounds known for their diverse biological activities. For instance, research has demonstrated that certain isoxazoles derived from 2-bromo-1,3,4-trichlorobenzene exhibit potential antiparasitic properties against Rhipicephalus sanguineus nymphs, which are vectors for canine babesiosis . -

Agrochemical Applications

In agrochemistry, 2-bromo-1,3,4-trichlorobenzene is employed to synthesize pesticides and herbicides. Its ability to modify biological pathways makes it valuable in developing compounds aimed at controlling agricultural pests while minimizing environmental impact.

Case Study 1: Development of Antiparasitic Compounds

A study focused on synthesizing isoxazole derivatives from 2-bromo-1,3,4-trichlorobenzene highlighted its effectiveness in creating compounds that target parasitic infections. The derivatives demonstrated significant activity against tick vectors and were developed to enhance efficacy while reducing toxicity to non-target organisms .

Case Study 2: Synthesis Process Optimization

Research has explored various synthetic routes for producing 2-bromo-1,3,4-trichlorobenzene with an emphasis on optimizing reaction conditions to improve yield and reduce byproducts. One innovative method involves using potassium tert-butoxide as a catalyst in tetrahydrofuran under mild conditions to achieve high selectivity for desired products while minimizing environmental impact .

Environmental Considerations

The synthesis and application of 2-bromo-1,3,4-trichlorobenzene raise important environmental considerations due to its halogenated nature. Regulatory frameworks are increasingly focusing on minimizing hazardous byproducts during synthesis processes. The development of greener synthetic methods that leverage this compound's properties while adhering to environmental safety standards is a growing area of research.

Mechanism of Action

The mechanism of action of 2-Bromo-1,3,4-trichlorobenzene primarily involves its ability to undergo electrophilic and nucleophilic substitution reactions. The presence of electron-withdrawing groups (bromine and chlorine) on the benzene ring makes it susceptible to attack by nucleophiles and electrophiles. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

- 1-Bromo-2,3,4-trichlorobenzene

- 1-Bromo-2,4,5-trichlorobenzene

- 1-Bromo-3,4,5-trichlorobenzene

Comparison:

- Reactivity: The position of the bromine and chlorine atoms affects the reactivity and types of reactions the compound can undergo. For example, 1-Bromo-2,3,4-trichlorobenzene may have different reactivity patterns compared to 2-Bromo-1,3,4-trichlorobenzene due to the different positions of the substituents.

- Applications: While all these compounds can be used as intermediates in organic synthesis, their specific applications may vary based on their reactivity and the desired end products.

Biological Activity

2-Bromo-1,3,5-trichlorobenzene (C₆H₂BrCl₃) is a halogenated aromatic compound that has garnered attention in various fields, particularly in medicinal chemistry and environmental science. Its unique chemical structure, characterized by the presence of bromine and chlorine atoms, contributes to its diverse biological activities. This article explores the biological activity of 2-bromo-1,3,5-trichlorobenzene, highlighting its mechanisms of action, potential applications in pharmaceuticals, and relevant case studies.

- Molecular Formula : C₆H₂BrCl₃

- Molecular Weight : 260.34 g/mol

- Structure : The compound features a bromine atom at the 2-position and chlorine atoms at the 1, 3, and 5 positions of the benzene ring.

Mechanisms of Biological Activity

The biological activity of 2-bromo-1,3,5-trichlorobenzene can be attributed to several mechanisms:

- Antimicrobial Properties : Research indicates that halogenated compounds often exhibit antimicrobial activity due to their ability to disrupt cellular membranes and interfere with metabolic processes. For instance, studies have shown that similar halogenated compounds can inhibit the growth of various bacterial strains and fungi .

- Antiparasitic Activity : There is evidence suggesting that derivatives of halogenated benzene compounds have potential as antiparasitic agents. This is particularly relevant in the development of treatments for diseases caused by parasites such as Plasmodium (malaria) and Leishmania .

- Toxicological Effects : The compound's toxicity profile is significant for understanding its biological impact. It has been classified as an irritant and may pose risks to aquatic life and human health upon exposure .

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of several halogenated compounds, including 2-bromo-1,3,5-trichlorobenzene. The results indicated that this compound exhibited notable inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

| Compound | MIC (µg/mL) |

|---|---|

| 2-Bromo-1,3,5-trichlorobenzene | 32 |

| Control (No Treatment) | >256 |

Case Study 2: Environmental Impact

A study by Johnson et al. (2021) assessed the environmental persistence and toxicity of 2-bromo-1,3,5-trichlorobenzene in aquatic ecosystems. The findings suggested that while the compound is persistent in sediment environments, its acute toxicity to fish was relatively low compared to other halogenated compounds.

Research Findings

Recent research has focused on synthesizing derivatives of 2-bromo-1,3,5-trichlorobenzene to enhance its biological activity:

- Synthesis of Isoxazole Derivatives : A study highlighted the synthesis of isoxazole derivatives from this compound which showed improved efficacy against parasitic infections .

- Halogen Dance Reaction : This reaction allows for positional changes of halogens on the aromatic ring under specific conditions, potentially leading to compounds with enhanced biological properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.